molecular formula C7H16N2O B11741962 (E)-N-[1-(Diethylamino)propan-2-ylidene]hydroxylamine

(E)-N-[1-(Diethylamino)propan-2-ylidene]hydroxylamine

Katalognummer: B11741962
Molekulargewicht: 144.21 g/mol
InChI-Schlüssel: VIBCCTKMRUFZKP-FPLPWBNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-[1-(Diethylamino)propan-2-ylidene]hydroxylamine is an organic compound with a unique structure that includes a diethylamino group and a hydroxylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(Diethylamino)propan-2-ylidene]hydroxylamine typically involves the reaction of diethylamine with a suitable aldehyde or ketone, followed by the addition of hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-[1-(Diethylamino)propan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include oximes, amines, and substituted derivatives, which can be further utilized in various applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-N-[1-(Diethylamino)propan-2-ylidene]hydroxylamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical transformations.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of (E)-N-[1-(Diethylamino)propan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hydroxylamine derivatives and diethylamino-containing molecules. Examples include:

  • N,N-Diisopropylethylamine
  • Hydroxylamine-O-sulfonic acid
  • N,N-Dimethylhydroxylamine

Uniqueness

What sets (E)-N-[1-(Diethylamino)propan-2-ylidene]hydroxylamine apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings.

Conclusion

This compound is a compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Eigenschaften

Molekularformel

C7H16N2O

Molekulargewicht

144.21 g/mol

IUPAC-Name

(NZ)-N-[1-(diethylamino)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C7H16N2O/c1-4-9(5-2)6-7(3)8-10/h10H,4-6H2,1-3H3/b8-7-

InChI-Schlüssel

VIBCCTKMRUFZKP-FPLPWBNLSA-N

Isomerische SMILES

CCN(CC)C/C(=N\O)/C

Kanonische SMILES

CCN(CC)CC(=NO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.